molecular formula C13H14N2 B13895406 1-benzyl-4-cyclopropyl-1H-pyrazole

1-benzyl-4-cyclopropyl-1H-pyrazole

Cat. No.: B13895406
M. Wt: 198.26 g/mol
InChI Key: CVRXBYJYFFALSS-UHFFFAOYSA-N
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Description

1-benzyl-4-cyclopropyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound features a benzyl group at position 1 and a cyclopropyl group at position 4, making it a unique derivative of pyrazole. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-4-cyclopropyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as copper or ruthenium .

Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes using transition metals are preferred due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazolone derivatives.

    Reduction: Reduction reactions can yield pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

Major Products

    Oxidation: Pyrazolone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: N-arylpyrazoles and other substituted pyrazoles.

Scientific Research Applications

1-benzyl-4-cyclopropyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 1-benzyl-4-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, leading to modulation of biological processes such as cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-1H-pyrazole: Another pyrazole derivative with a phenyl group at position 1 and a methyl group at position 3.

    1-benzyl-3-methyl-1H-pyrazole: Similar to 1-benzyl-4-cyclopropyl-1H-pyrazole but with a methyl group at position 3 instead of a cyclopropyl group.

    4-cyclopropyl-1H-pyrazole: Lacks the benzyl group at position 1 but retains the cyclopropyl group at position 4.

Uniqueness

This compound is unique due to the presence of both benzyl and cyclopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent and its versatility in organic synthesis.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1-benzyl-4-cyclopropylpyrazole

InChI

InChI=1S/C13H14N2/c1-2-4-11(5-3-1)9-15-10-13(8-14-15)12-6-7-12/h1-5,8,10,12H,6-7,9H2

InChI Key

CVRXBYJYFFALSS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN(N=C2)CC3=CC=CC=C3

Origin of Product

United States

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